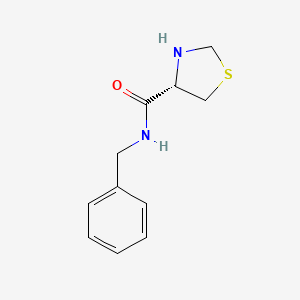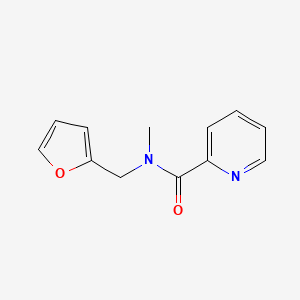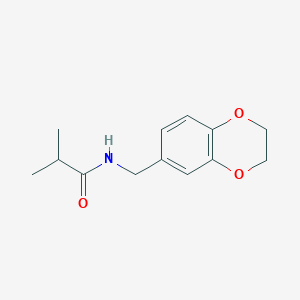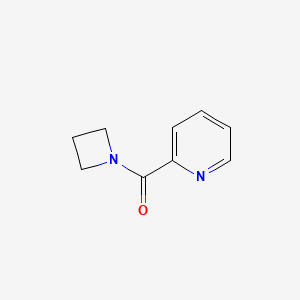![molecular formula C18H20N2O2 B7476280 N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide, also known as URB597, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their ability to modulate the endocannabinoid system.
Mécanisme D'action
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide works by inhibiting FAAH, which is responsible for breaking down the endocannabinoid anandamide. By inhibiting FAAH, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide increases levels of anandamide, which can activate cannabinoid receptors in the body. This activation of the endocannabinoid system has been linked to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide can reduce pain and inflammation, decrease anxiety and depression-like behaviors, and modulate reward pathways in the brain. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have neuroprotective effects and may have potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. Additionally, N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been shown to have a good safety profile in preclinical studies. However, one limitation of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide is its short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide. One area of interest is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to fully understand the therapeutic potential of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide in a variety of conditions. Finally, the development of novel delivery methods may help to overcome the limitations of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide's short half-life.
Méthodes De Synthèse
The synthesis of N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide involves several steps, including the condensation of 2,4-dimethylbenzoyl chloride with 3-(dimethylamino)phenol to form the intermediate 2,4-dimethyl-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with dimethylcarbamoyl chloride to produce N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction. This compound has been shown to increase levels of the endocannabinoid anandamide by inhibiting FAAH, which is responsible for its breakdown.
Propriétés
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-9-16(13(2)10-12)17(21)19-15-7-5-6-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSHMMGSFBFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)


![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)

![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)

